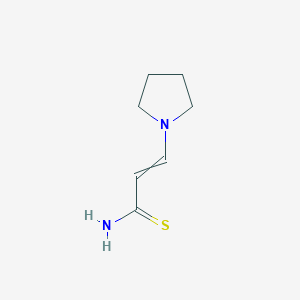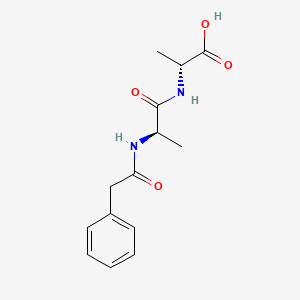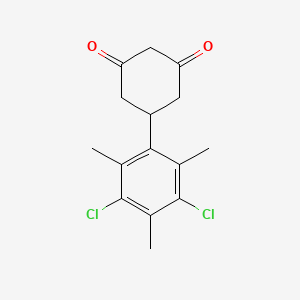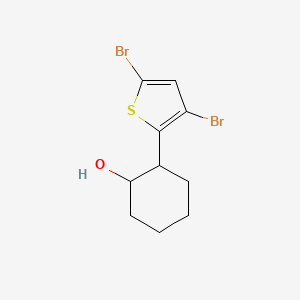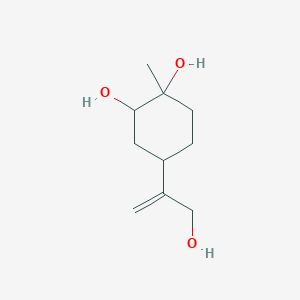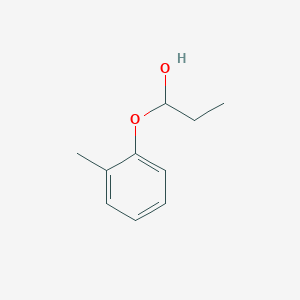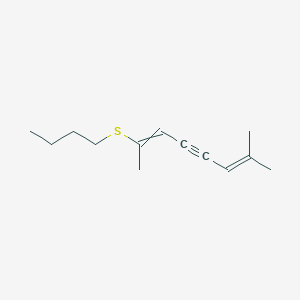![molecular formula C28H30N2O2 B14395593 {4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone CAS No. 89623-09-6](/img/structure/B14395593.png)
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound features a phenyl group attached to a butylamino propoxy chain, which is further connected to a phenylindolizinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the butylamino propoxy phenyl derivative, followed by the introduction of the phenylindolizinyl methanone group through a series of condensation and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biochemical studies to investigate its interactions with biological molecules and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phenyl-(2-phenylindolizin-3-yl)methanone: Shares a similar core structure but lacks the butylamino propoxy group.
2-Phenylindolizine: A simpler compound with a related indolizine structure.
Uniqueness
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89623-09-6 |
|---|---|
Molecular Formula |
C28H30N2O2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[4-[3-(butylamino)propoxy]phenyl]-(2-phenylindolizin-3-yl)methanone |
InChI |
InChI=1S/C28H30N2O2/c1-2-3-17-29-18-9-20-32-25-15-13-23(14-16-25)28(31)27-26(22-10-5-4-6-11-22)21-24-12-7-8-19-30(24)27/h4-8,10-16,19,21,29H,2-3,9,17-18,20H2,1H3 |
InChI Key |
QSVLXCJNEFZXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



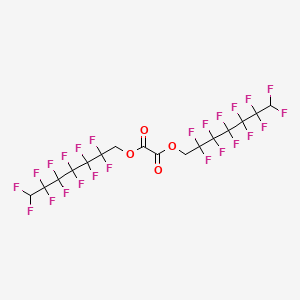
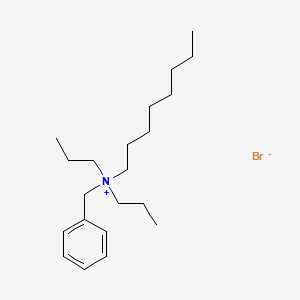
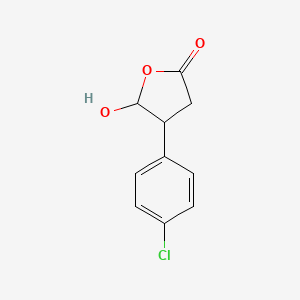
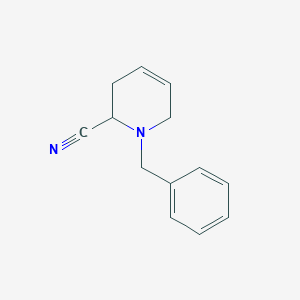
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
